molecular formula C19H19N3O2 B7544819 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide

1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide

Cat. No. B7544819
M. Wt: 321.4 g/mol
InChI Key: DLQLGOMOIWHBQU-UHFFFAOYSA-N
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Description

1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small-molecule inhibitors that target specific enzymes, which are involved in various pathological conditions.

Scientific Research Applications

1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of specific enzymes, which are involved in the progression of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide exerts its therapeutic effects by inhibiting the activity of specific enzymes, which are involved in the progression of various diseases. The compound binds to the active site of the enzyme and prevents its activity, thereby reducing the progression of the disease.
Biochemical and Physiological Effects:
1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, which are involved in the progression of inflammation and autoimmune disorders. The compound has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide in lab experiments include its specificity towards specific enzymes, its potential therapeutic applications, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

The future directions for 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide include further studies on its pharmacokinetics and pharmacodynamics, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various diseases. The compound can also be used as a lead compound for the development of other small-molecule inhibitors that target specific enzymes involved in various pathological conditions. Additionally, the use of this compound in combination with other therapeutic agents can be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound can lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide involves the reaction of 3-methyl-4-pyridin-3-yloxyaniline with cyclopentanone in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, which involve the addition of various reagents, to obtain the final compound. The synthesis method is complex and requires expertise in organic chemistry.

properties

IUPAC Name

1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-11-15(22-18(23)19(13-20)8-2-3-9-19)6-7-17(14)24-16-5-4-10-21-12-16/h4-7,10-12H,2-3,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQLGOMOIWHBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C#N)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyano-N-(3-methyl-4-pyridin-3-yloxyphenyl)cyclopentane-1-carboxamide

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